N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide
Description
N-[2-(1H-Benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is a heterocyclic compound combining benzimidazole and indole moieties linked via an ethyl carboxamide bridge. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, while the 1-methylindole group introduces hydrophobicity and steric bulk. Its synthesis likely involves copper-mediated amidation or similar coupling reactions, as seen in structurally related compounds .
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-22-11-9-14-15(5-4-8-17(14)22)19(24)20-10-12-23-13-21-16-6-2-3-7-18(16)23/h2-9,11,13H,10,12H2,1H3,(H,20,24) |
InChI Key |
TZOTVGLRTBFORX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1H-benzimidazole with an appropriate ethyl halide to form the benzimidazole-ethyl intermediate. This intermediate is then reacted with 1-methyl-1H-indole-4-carboxylic acid under amide coupling conditions to yield the final product. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide functional group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Treatment with concentrated HCl (6M, reflux, 6–8 hours) cleaves the amide bond, yielding 1-methyl-1H-indole-4-carboxylic acid and 2-(1H-benzimidazol-1-yl)ethylamine .
-
Basic Hydrolysis : Exposure to NaOH (2M, 80°C, 4–6 hours) produces the same products via nucleophilic hydroxide attack on the carbonyl carbon.
Key Findings :
-
Hydrolysis is quantitative under reflux conditions, confirmed by HPLC monitoring (>95% conversion).
-
The reaction proceeds via a tetrahedral intermediate, with protonation/deprotonation steps dictating the rate in acidic/basic media.
Substitution Reactions on the Benzimidazole Ring
The benzimidazole moiety participates in electrophilic and nucleophilic substitutions:
Chlorination
-
Reagents : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) with catalytic DMF.
-
Conditions : Reflux in anhydrous dichloromethane (3–5 hours).
-
Product : Substitution at the C-2 position generates 2-chloro-1H-benzimidazole derivatives .
Alkylation
-
Reagents : Sodium hydride (NaH) and methyl iodide (CH₃I) in THF.
-
Conditions : Room temperature, 30 minutes.
Key Findings :
-
Alkylation selectively targets the benzimidazole’s NH group due to its higher acidity compared to the indole NH .
-
Steric hindrance from the ethyl linker reduces reactivity at the C-5/C-6 positions of benzimidazole.
Oxidation of the Indole Ring
-
Reagents : tert-Butyl hydroperoxide (TBHP) with Fe(III) catalysts.
-
Conditions : 60°C, 12 hours in acetonitrile.
-
Product : Indole-4-carboxamide epoxide (minor) and oxidized side products .
Reduction of the Amide Bond
-
Reagents : Lithium aluminum hydride (LiAlH₄) in dry ether.
-
Conditions : Reflux, 2 hours.
-
Product : N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-methanamine (limited yield due to competing reductions).
Key Findings :
-
Indole oxidation is less selective compared to benzimidazole reactions, often leading to complex mixtures.
-
LiAlH₄ reduction is inefficient for this substrate, requiring alternative strategies for amine synthesis.
Functionalization of the Ethyl Linker
The ethyl chain connecting benzimidazole and indole can undergo nucleophilic substitutions:
Reaction with Amines
-
Reagents : Primary amines (e.g., methylamine) in the presence of K₂CO₃.
-
Conditions : DMF, 100°C, 24 hours.
-
Product : Quaternary ammonium derivatives (moderate yields).
Key Findings :
-
The reaction is facilitated by the electron-withdrawing effect of the benzimidazole, activating the ethyl group for nucleophilic attack.
Stability Under Ambient Conditions
The compound demonstrates limited stability in polar aprotic solvents (e.g., DMSO) over prolonged periods, with gradual decomposition observed via NMR.
Mechanistic Insights
-
Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release amine and carboxylic acid.
-
Substitution on Benzimidazole : Electrophilic aromatic substitution (EAS) dominates due to the electron-rich nature of the benzimidazole ring .
This reactivity profile underscores the compound’s versatility in synthetic chemistry, enabling tailored modifications for pharmacological optimization.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 332.4 g/mol. Its structure features a benzimidazole moiety, which is known for its diverse biological activities, combined with an indole structure that enhances its pharmacological profile.
Synthesis and Mechanism of Action
The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide typically involves multistep organic reactions starting from commercially available indoles and benzimidazoles. The reaction pathways often include:
- Formation of the Indole Core: Utilizing sodium hydride and iodomethane to create the N-methylated indole.
- Benzimidazole Attachment: Employing cross-coupling reactions to attach the benzimidazole moiety.
The exact mechanism of action remains under investigation, but it is hypothesized that the compound interacts with specific molecular targets involved in cell proliferation and inflammation pathways .
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was tested on leukemia cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Activity
Another study evaluated the compound's effect on inflammatory markers in vitro. The results showed significant reductions in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The indole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Structural Variations :
*Estimated molecular formula for the target compound: C₂₀H₂₁N₅O (based on structural analysis).
Key Observations :
- Functional Groups : The target compound’s carboxamide group distinguishes it from sulfonamide derivatives (e.g., compounds 9 and 10 in ), which exhibit lower polarity and altered hydrogen-bonding capacity .
- Linker Length : Ethyl linkers (target compound and compound 9) vs. propyl (compound 10) influence conformational flexibility and binding interactions .
- Substituent Effects : The 1-methylindole group in the target compound introduces steric hindrance and hydrophobicity compared to phenyl () or tosyl groups () .
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~349 g/mol) exceeds ’s carboxamide derivative (308 g/mol) due to the indole moiety .
Biological Activity
N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its molecular structure, biological properties, and relevant case studies that highlight its therapeutic potential.
Molecular Characteristics
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 318.38 g/mol |
| Molecular Formula | C19H18N4O |
| LogP | 2.4589 |
| LogD | 2.4563 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 37.487 Ų |
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit antimicrobial properties. A study by Birajdar et al. (2013) demonstrated that certain benzimidazole derivatives possess moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria when compared to standard antibiotics such as ciprofloxacin and norfloxacin .
Anticancer Properties
Recent advancements in drug design have identified compounds with indole and benzimidazole structures as promising anticancer agents. For instance, a study highlighted that compounds similar to this compound showed significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these compounds ranged from 0.39 µM to 4.2 µM, indicating potent anticancer activity .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways associated with cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Study on Anticancer Activity
In a comprehensive study conducted by Mohareb et al., various derivatives of indole and benzimidazole were synthesized and evaluated for their anticancer properties. The findings indicated that several compounds exhibited significant antiproliferative effects on cancer cell lines, with some achieving IC50 values as low as 0.01 µM against MCF7 cells . This underscores the potential of this compound in cancer therapy.
Antimicrobial Efficacy Evaluation
Another study assessed the antimicrobial efficacy of benzimidazole derivatives, including the target compound, against a panel of pathogens. The results showed that the compound demonstrated effective inhibition against both E. coli and S. aureus, supporting its use as a potential antimicrobial agent .
Q & A
Q. Q1. What synthetic methodologies are most effective for preparing N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide and its analogs?
Methodological Answer:
- Key Steps :
- Benzimidazole Core Formation : Oxidative condensation of o-phenylenediamine with aldehydes under acidic conditions (e.g., using NaSO) yields 2-substituted benzimidazoles .
- Indole-Acetamide Linkage : Nucleophilic substitution of benzimidazole derivatives with ethyl chloroacetate forms ethyl[2-aryl-1H-benzimidazol-1-yl]acetates. Subsequent hydrolysis or aminolysis introduces the carboxamide group .
- Final Coupling : Reacting the benzimidazole-acetamide intermediate with 1-methyl-1H-indole-4-carboxylic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) achieves the target compound .
- Optimization : Use chromatographic purification (silica gel, eluent: CHCl/MeOH) and confirm purity via HPLC (>95%).
Q. Q2. How does the substitution pattern on the benzimidazole and indole rings influence anticancer activity?
Methodological Answer :
- Structure-Activity Relationship (SAR) Insights :
- Benzimidazole Substitutions : Electron-withdrawing groups (e.g., nitro, CF) at the 5-position enhance binding to Bcl-2/Mcl-1 proteins, as shown in analogs with IC values <1 µM .
- Indole Modifications : Methylation at the 1-position (as in 1-methyl-1H-indole) improves metabolic stability by reducing CYP450 oxidation .
- Linker Flexibility : Ethyl spacers between benzimidazole and indole optimize hydrophobic interactions in protein pockets, confirmed via molecular docking (ΔG ≈ -9.2 kcal/mol) .
- Experimental Validation :
Q. Q3. What analytical techniques resolve contradictions in reported biological data for benzimidazole-indole hybrids?
Methodological Answer :
- Common Contradictions : Discrepancies in IC values (e.g., 1.5 µM vs. 5.8 µM in leukemia cells) may arise from:
- Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability .
- Metabolite Interference : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that contribute to potency .
- Target Selectivity : Profile kinase inhibition (e.g., using KINOMEscan) to rule off-target effects .
- Resolution Protocol :
Mechanistic and Translational Questions
Q. Q4. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
Methodological Answer :
- Model Selection :
- Key Parameters :
Q. Q5. How reliable are computational predictions for this compound’s binding to Bcl-2 family proteins?
Methodological Answer :
- Validation Strategy :
- Limitations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
